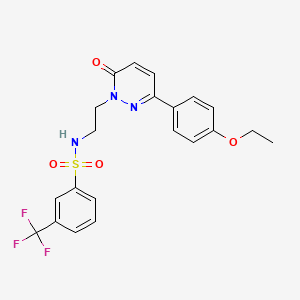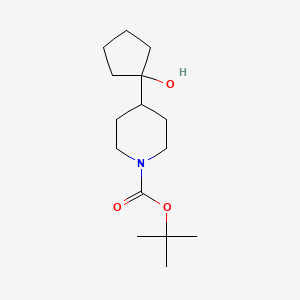![molecular formula C21H23N3O2 B2472621 2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one CAS No. 2380044-44-8](/img/structure/B2472621.png)
2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an attractive candidate for various research studies.
作用機序
The mechanism of action of 2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one is not fully understood. However, it is believed to act by inhibiting certain enzymes and receptors involved in cell signaling pathways. This compound has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. It has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, by binding to their receptors.
Biochemical and Physiological Effects:
2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In the brain, this compound has been shown to modulate the activity of certain neurotransmitters, leading to changes in behavior and cognition. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in various diseases.
実験室実験の利点と制限
The advantages of using 2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one in lab experiments include its unique structure and properties, which make it an attractive candidate for various research studies. This compound has also been shown to have high potency and selectivity, making it a useful tool for studying specific biological processes. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility, which may affect its efficacy and safety in certain applications.
将来の方向性
There are several future directions for research on 2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in drug discovery and development. This compound may also have potential applications in the treatment of various diseases, such as cancer and neurological disorders. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
合成法
The synthesis method of 2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one involves the reaction of 4-piperidone hydrochloride with cyclopentenone in the presence of a base. The resulting product is then reacted with 2-phenyl-3-bromopyridine in the presence of a palladium catalyst to yield the final product. This synthesis method has been optimized to produce high yields of the compound, making it an efficient and cost-effective method for large-scale production.
科学的研究の応用
2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various research studies, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
2-[1-(cyclopent-3-ene-1-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c25-20-11-10-19(16-6-2-1-3-7-16)22-24(20)18-12-14-23(15-13-18)21(26)17-8-4-5-9-17/h1-7,10-11,17-18H,8-9,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIWAMSFEVFDBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)C4CC=CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-((4-(3,4-difluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2472542.png)
![3-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2472543.png)

![4-ethoxy-3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2472546.png)
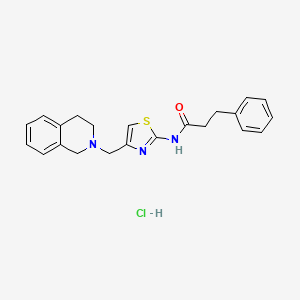
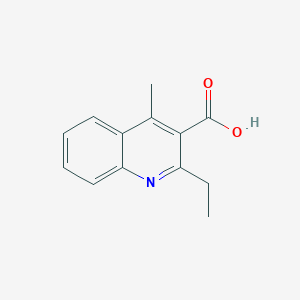
![N-(2,5-difluorophenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2472551.png)
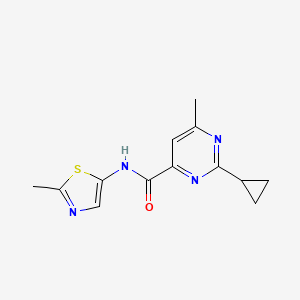
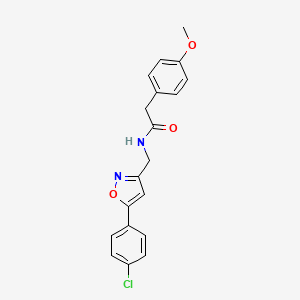
![[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2472557.png)
![4',5-Dihydroxy-3-[(2-O-alpha-L-rhamnopyranosyl-beta-D-glucopyranosyl)oxy]-7-[[3-O-beta-D-glucopyranosyl-2-O-(4-hydroxy-trans-cinnamoyl)-beta-D-glucopyranosyl]oxy]flavone](/img/structure/B2472558.png)
